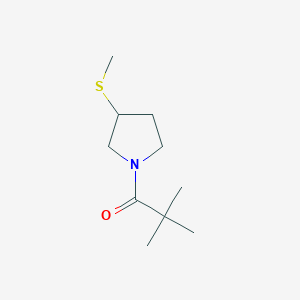
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
The mechanism of action for N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in cancer cell growth and proliferation. The compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide has a low toxicity profile and does not cause significant adverse effects in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide is its potential use as a therapeutic agent in cancer and neurological disorders. Its low toxicity profile also makes it a promising candidate for further research. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide should focus on elucidating its mechanism of action and potential therapeutic applications. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its efficacy and safety in humans. Further research may also explore the use of this compound in combination with other therapeutic agents for enhanced efficacy.
Synthesemethoden
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide involves the reaction of 1-benzyl-1,2,3,4-tetrahydroquinoline-2,6-dione with cyclopentylmagnesium bromide followed by reaction with 3-bromo-N-cyclopentylpropanamide. This method has been reported in literature and has been successfully used to produce the compound in high yields.
Wissenschaftliche Forschungsanwendungen
Research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide has shown potential for its use in various therapeutic applications. Studies have demonstrated its ability to inhibit the growth of cancer cells, particularly in breast cancer and leukemia. Additionally, the compound has shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(14-10-18-6-4-5-7-18)25-21-12-13-22-20(16-21)11-15-24(28)26(22)17-19-8-2-1-3-9-19/h1-3,8-9,12-13,16,18H,4-7,10-11,14-15,17H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQIPRFPXRMCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2792000.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-acetamidobenzamide](/img/structure/B2792001.png)


![5-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2792004.png)

